molecular formula C12H18BrNO B1599273 (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide CAS No. 55380-59-1

(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide

Cat. No. B1599273
CAS RN: 55380-59-1
M. Wt: 272.18 g/mol
InChI Key: HUFYWBBEKQHPIC-HNCPQSOCSA-M
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Description

“®-(+)-α-Methylbenzylamine” is a chiral amine that may be used as a substrate to synthesize various compounds such as (S)-α-amino phosphonates, R-α-aminonitriles, N-{(S)-[cyclohexan-(S)-2-ol]}-®-α-methylbenzyl amine and N-{®-[cyclohexan-®-2-ol]}-®-α-methylbenzyl amine .


Synthesis Analysis

1-Phenylethylamine, a compound similar to “®-(+)-α-Methylbenzylamine”, may be prepared by the reductive amination of acetophenone .


Molecular Structure Analysis

The molecular structure of “®-(+)-α-Methylbenzylamine” is represented by the linear formula: C6H5CH(CH3)NH2 .


Chemical Reactions Analysis

“®-(+)-α-Methylbenzylamine” can be used in the diastereoselective synthesis of S-aminonitriles .


Physical And Chemical Properties Analysis

“®-(+)-α-Methylbenzylamine” has a molecular weight of 121.18, a refractive index of n20/D 1.526 (lit.), a boiling point of 187-189 °C (lit.), and a density of 0.952 g/mL at 20 °C (lit.) .

Safety And Hazards

1-Phenylethylamine, a compound similar to “®-(+)-α-Methylbenzylamine”, is known to be corrosive .

properties

IUPAC Name

trimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO.BrH/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11;/h5-10H,1-4H3;1H/q+1;/p-1/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFYWBBEKQHPIC-HNCPQSOCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970719
Record name N,N,N-Trimethyl-1-oxo-1-phenylpropan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide

CAS RN

55380-59-1
Record name (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055380591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-1-oxo-1-phenylpropan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-trimethyl(α-methylphenacyl)ammonium bromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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